4-(Tert-butyl)-3-nitropyridin-2-ol
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Overview
Description
4-(Tert-butyl)-3-nitropyridin-2-ol is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a tert-butyl group at the 4-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-nitropyridin-2-ol typically involves the nitration of 4-(tert-butyl)pyridin-2-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate precise control over reaction parameters, leading to higher selectivity and reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-3-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)-3-nitropyridin-2-one.
Reduction: Formation of 4-(tert-butyl)-3-aminopyridin-2-ol.
Substitution: Formation of 4-(tert-butyl)-3-nitropyridin-2-yl chloride or bromide.
Scientific Research Applications
4-(Tert-butyl)-3-nitropyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3-nitropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-3-nitrophenol: Similar structure but with a phenol ring instead of a pyridine ring.
4-(Tert-butyl)-2-nitroaniline: Similar structure but with an aniline group instead of a hydroxyl group.
4-(Tert-butyl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(Tert-butyl)-3-nitropyridin-2-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-tert-butyl-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5-10-8(12)7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAQZLQKMXXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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